molecular formula C19H21ClFN5O B2597896 (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1796994-05-2

(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2597896
CAS No.: 1796994-05-2
M. Wt: 389.86
InChI Key: QDZCAVKONQWHKK-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a chemical building block of interest in medicinal chemistry for the design of novel bioactive molecules. Its structure incorporates a piperazine core, a privileged scaffold in drug discovery known to contribute to binding with various biological targets such as neurotransmitter receptors . The integration of a pyrrolidinyl-pyridazine moiety further enhances its potential as a key intermediate for constructing more complex molecules targeting the central nervous system. Researchers can utilize this compound in the synthesis and exploration of new ligands, particularly for receptors like 5-HT1A (serotonin 1A), where piperazine derivatives have shown high affinity . This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN5O/c20-17-11-14(21)3-4-16(17)19(27)26-9-7-24(8-10-26)15-12-18(23-22-13-15)25-5-1-2-6-25/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZCAVKONQWHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach is the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine, followed by oxidation reactions to introduce the necessary functional groups . The reaction conditions often involve the use of glacial acetic acid and other reagents to facilitate the transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like glacial acetic acid, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidinyl and piperazinyl groups are known to enhance binding affinity and selectivity towards certain biological targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name/ID Aromatic Group Heterocycle in Piperazine Substituent Functional Groups/Substituents
Target Compound 2-Chloro-4-fluorophenyl Pyridazin-4-yl with pyrrolidin-1-yl Cl, F, pyrrolidine
Compound 11a 4-Chloro-2-(trifluoromethyl)phenyl Pyrimidin-4-yl with methyl group CF₃, methylsulfonyl
Compound 21 4-(Trifluoromethyl)phenyl Thiophen-2-yl CF₃, thiophene
EP 2 402 347 A1 Derivative Thieno[2,3-d]pyrimidine Morpholin-4-yl Methanesulfonyl, morpholine
EP 1 808 168 B1 Compound 4-Methanesulfonylphenyl Pyrazolo[3,4-d]pyrimidin-4-yloxy Methanesulfonyl, pyrazole
RSC Compound w3 5-Chloro-pyrimidin-4-yl 1H-1,2,4-triazol-3-yl Triazole, methylpiperazine
Acta Cryst. Compound 4-Fluorophenyl Pyridazin-3(2H)-one with morpholin-4-yl Morpholine, benzotriazol-2-yl

Key Observations :

  • Aromatic Substituents : The target’s 2-chloro-4-fluorophenyl group is distinct from trifluoromethylphenyl (11a, 21) or methanesulfonylphenyl (EP 1 808 168) analogs, which may alter steric and electronic profiles.
  • Heterocycles: The pyridazine core in the target contrasts with pyrimidine (11a), thiophene (21), or pyridazinone (Acta Cryst.) systems. Pyrrolidin-1-yl substitution is unique compared to morpholine (EP 2 402 347) or triazole (RSC) groups.
  • Functional Groups : The absence of sulfonyl groups (common in 11a, EP patents) may reduce polarity compared to analogs like 11a or EP 1 808 168 derivatives .

Physicochemical Properties

Table 2: Spectral and Physical Data Comparisons

Property Target Compound Compound 11a Acta Cryst. Compound
C=O Stretch (IR) Not reported 1651.8 cm⁻¹ Not reported
S=O Stretch (IR) Absent 1320.6 cm⁻¹ (asym), 1168.7 cm⁻¹ (sym) Absent
¹H NMR (Aromatic) Expected ~7.5–8.0 ppm 7.67–7.80 ppm (J = 1.9–8.3 Hz) 6.90–8.20 ppm (fluorophenyl signals)
Polar Groups Pyrrolidine (basic) Methylsulfonyl (polar) Morpholine (polar), pyridazinone

Analysis :

  • The target lacks sulfonyl groups, which in 11a contribute to strong IR signals at 1320–1168 cm⁻¹ and increased polarity .
  • Pyrrolidine’s basicity may enhance solubility in acidic conditions compared to morpholine or methylpiperazine analogs .

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone, with the CAS number 1796994-05-2, has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClFN5OC_{19}H_{21}ClFN_5O with a molecular weight of 389.9 g/mol. The structure features a chloro and fluorine substitution on the phenyl ring, which may influence its biological activity.

PropertyValue
Molecular FormulaC19H21ClFN5O
Molecular Weight389.9 g/mol
CAS Number1796994-05-2
StructureChemical Structure

Synthesis

The synthesis of (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Ring : The piperazine moiety is synthesized through cyclization reactions involving suitable precursors.
  • Introduction of Chloro and Fluoro Groups : These substituents are introduced via halogenation reactions on the phenyl ring.
  • Attachment of the Pyridazine and Pyrrolidine Moieties : These groups are incorporated through nucleophilic substitution or coupling reactions.

Antimicrobial and Anticancer Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer activities. Its structure allows for interaction with various biological targets, potentially modulating enzymatic and receptor activities.

  • Antimicrobial Activity : In vitro studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential as an antimicrobial agent.
  • Anticancer Activity : Research has indicated that derivatives of this compound may induce apoptosis in cancer cells, highlighting its therapeutic potential in oncology.

The mechanism by which (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone exerts its effects is likely multifaceted:

  • Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
  • Enzyme Inhibition : It could act as an inhibitor for certain enzymes critical in disease pathways, thereby altering disease progression.

Case Studies

Recent research has focused on evaluating the efficacy of this compound in various biological assays:

  • Study on Anticancer Activity : A study published in Molecules demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .
  • Antimicrobial Testing : Another study highlighted the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity .

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